Setastine hydrochloride

Description

Properties

IUPAC Name |

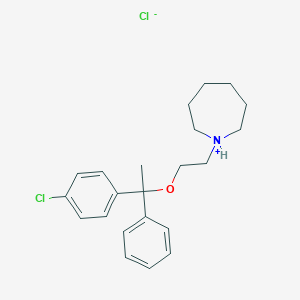

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO.ClH/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24;/h4-6,9-14H,2-3,7-8,15-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCVXQAEHQJKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975177 | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59767-13-4 | |

| Record name | Setastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MB6P84ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Preclinical Pharmacodynamic Profile of Setastine Hydrochloride

This guide provides a comprehensive technical overview of the preclinical pharmacodynamic properties of Setastine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, functional effects, and in vivo efficacy of Setastine, grounding its analysis in established experimental models and quantitative data.

Introduction: Situating this compound in the Antihistamine Landscape

This compound is a potent histamine H1 receptor antagonist belonging to the azepine class of compounds.[1] It is recognized for its efficacy in managing allergic conditions such as rhinitis and urticaria.[2][3][4] Pharmacologically, it functions by competitively blocking the action of histamine at H1 receptor sites, thereby mitigating the classic symptoms of allergic response, including vasodilation, increased vascular permeability, and smooth muscle contraction.[2] A key differentiator highlighted in preclinical studies is its potent, long-lasting antihistaminic activity combined with a significantly weaker central nervous system (CNS) depressant effect compared to older, first-generation antihistamines like clemastine.[1] This favorable profile positions it as a non-sedative H1 antagonist, a desirable characteristic for patient compliance and safety.[1][5]

Molecular Mechanism and Receptor Pharmacology

The primary mechanism of action for Setastine is its high-affinity, selective antagonism of the histamine H1 receptor.[2][4][5] H1 receptors are G-protein coupled receptors (GPCRs) that, upon binding histamine, activate downstream signaling pathways leading to allergic and inflammatory responses.[2][6] Setastine acts as an inverse agonist, not only blocking histamine binding but also reducing the receptor's basal, constitutive activity.

Receptor Binding Profile

A critical aspect of an antihistamine's pharmacodynamic profile is its selectivity. Off-target binding to other receptors, such as muscarinic, adrenergic, or serotonergic receptors, is often responsible for undesirable side effects like dry mouth, dizziness, or constipation.[6] Preclinical evaluations demonstrate that Setastine is highly selective for the H1 receptor.[4][5]

Caption: Setastine's dual action as an H1 receptor antagonist and inverse agonist.

In Vitro Pharmacodynamic Characterization

The antihistaminic properties of Setastine have been rigorously characterized using classic in vitro functional assays. These models provide quantitative measures of a drug's potency and its ability to counteract histamine-induced physiological responses in a controlled environment.

Isolated Guinea Pig Ileum Contraction Assay

This assay is a gold-standard method for quantifying H1 antagonist potency. The smooth muscle of the guinea pig ileum is rich in H1 receptors, and its contraction in response to histamine can be precisely measured.

Rationale: By measuring the concentration of Setastine required to inhibit histamine-induced contractions, one can determine its functional antagonist activity. This provides a physiological correlate to receptor binding affinity.

Abbreviated Protocol:

-

Tissue Preparation: A section of the terminal ileum is harvested from a guinea pig and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record muscle contractions.

-

Histamine Challenge: A cumulative concentration-response curve for histamine is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined period.

-

Re-challenge: The histamine concentration-response curve is re-established in the presence of Setastine.

-

Data Analysis: The rightward shift in the histamine dose-response curve is used to calculate the pA₂ value, a measure of antagonist potency.

Studies show Setastine's activity in this assay is comparable to that of clemastine, a potent first-generation antihistamine, confirming its strong H1-blocking capability.[1]

In Vivo Pharmacodynamic Profile

In vivo models are essential for understanding a drug's efficacy, duration of action, and overall physiological effect in a complete biological system. Setastine has demonstrated robust and long-lasting activity across several key preclinical models of allergy and anaphylaxis.[1]

Inhibition of Histamine-Induced Bronchospasm in Guinea Pigs

This model directly assesses the ability of an antihistamine to protect against histamine-induced airway constriction, a critical feature of the allergic asthmatic response.

Rationale: Guinea pigs are highly sensitive to histamine, which induces severe bronchoconstriction. The ability of a test compound to prevent or delay the onset of this response is a strong indicator of its potential clinical efficacy for respiratory allergy symptoms.

Caption: Workflow for the histamine-induced bronchospasm model in guinea pigs.

This compound was found to be a potent inhibitor of histamine-induced bronchospasm, with an efficacy similar to clemastine.[1] A key finding from these studies is its long duration of action, with significant antihistamine effects lasting up to 16 hours after oral administration.[1]

Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model evaluates a compound's ability to inhibit localized, IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.

Rationale: This model mimics the "wheal and flare" reaction seen in human skin allergy tests. It is a robust method for assessing the in vivo efficacy of antihistamines against Type I hypersensitivity reactions.

Abbreviated Protocol:

-

Passive Sensitization: Rats are passively sensitized via intradermal injections of anti-DNP IgE antibodies. A control site is injected with saline.

-

Drug Administration: After a latent period (e.g., 24-48 hours), animals are treated with this compound or a vehicle control, typically via oral gavage.

-

Antigen Challenge: Following drug administration, animals are challenged via intravenous injection with the specific antigen (DNP-HSA) mixed with a vital dye (e.g., Evans blue).

-

Measurement: After a set time (e.g., 30 minutes), the animals are euthanized. The skin at the injection sites is removed, and the amount of dye extravasation (which correlates with plasma leakage) is quantified, often by extracting the dye and measuring its absorbance.

-

Data Analysis: The inhibitory effect of Setastine is calculated by comparing the amount of dye leakage in the drug-treated group to the vehicle-treated group.

Setastine effectively inhibits plasma extravasation in this model, demonstrating its ability to block the effects of locally released histamine from activated mast cells.[1]

Central Nervous System (CNS) Profile

A major limitation of first-generation antihistamines is their sedative effect, caused by their ability to cross the blood-brain barrier and antagonize central H1 receptors.[6][7] Preclinical studies were specifically designed to quantify the CNS depressant activity of Setastine and compare it to its predecessors.

Key Findings:

-

Receptor Affinity: In competitive binding studies, this compound showed significantly weaker affinity for CNS H1 receptors compared to clemastine.[1]

-

Functional Assays: Setastine demonstrated much weaker CNS depressant activity in multiple behavioral models, including:

Summary of Pharmacodynamic Properties

The preclinical data for this compound establishes it as a potent and selective second-generation antihistamine. Its profile is characterized by strong peripheral H1 receptor antagonism without the confounding off-target effects common to older agents.

| Pharmacodynamic Parameter | Model/Assay | Result/Observation | Reference |

| Primary Mechanism | Receptor Binding/Functional Assays | Potent and selective H1 receptor antagonist. | [1][2][4] |

| Receptor Selectivity | Functional Assays | No detectable anticholinergic, antiadrenergic, or antiserotonin effects. | [1][4] |

| In Vitro Potency | Isolated Guinea Pig Ileum | Potent inhibition of histamine-induced muscle contraction. | [1] |

| In Vivo Efficacy (Respiratory) | Histamine-Induced Bronchospasm (Guinea Pig) | Strong protection against histamine challenge. | [1] |

| In Vivo Efficacy (Cutaneous) | Passive Cutaneous Anaphylaxis (Rat) | Effective inhibition of plasma extravasation. | [1] |

| Duration of Action | In Vivo Models | Long-lasting effect, up to 16 hours. | [1] |

| CNS Effects | Behavioral Models (Mice, Rats) | Significantly weaker CNS depressant activity than clemastine. | [1] |

| CNS Receptor Affinity | ³H-mepyramine Displacement | Weaker affinity for CNS H1 receptors than clemastine. | [1] |

Conclusion

The preclinical pharmacodynamic profile of this compound is robustly defined by its potent, selective, and long-lasting antagonism of peripheral histamine H1 receptors. The comprehensive evaluation across in vitro and in vivo models confirms its high efficacy in counteracting key features of the allergic response. Crucially, the clear differentiation from first-generation antihistamines through its significantly reduced CNS activity underscores its favorable safety profile and validates its classification as a non-sedative antihistamine. These foundational studies provide a strong mechanistic and efficacy-based rationale for its clinical development and use in allergic disorders.

References

-

Porszász J, Varga F, Porszász KG, Szolscányi J, Barthó L, Petöcz L, Kápolnai L. Pharmacology of the new H1-receptor antagonist this compound. Arzneimittel-Forschung. 1990 Dec;40(12):1340-5.

-

Patsnap Synapse. What is the mechanism of this compound?. Published July 17, 2024. [Link]

-

Patsnap Synapse. What is this compound used for?. Published June 14, 2024. [Link]

-

Wikipedia. Setastine. Last modified December 25, 2025. [Link]

-

Kanase GV, Samant MD. PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. 2022 May 1;13(5):1875-81. [Link]

-

Ciprandi G, Cirillo I, Vizzaccaro A, et al. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. Iranian Journal of Allergy, Asthma and Immunology. 2004;3(3):111-116. [Link]

-

Orzechowski C, Schlosser-Weber G, Aktories K, et al. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. Inflammation Research. 2005;54(Supplement 1):S40-S41. [Link]

-

Wolff SC, Brubaker K, Navratil T, et al. Anticholinergic effects of antihistamine drugs used in the clinic. Journal of Allergy and Clinical Immunology. 2007;119(1):S153. [Link]

-

Church MK, Maurer M, Simons FE, et al. Pharmacology of Antihistamines. Indian Journal of Dermatology. 2010;55(2):201-204. [Link]

-

Ghaffar A. Antihistamines. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2025. [Link]

-

Kanase VG, Samant MD. ANTIHISTAMINIC ACTIVITY MODELS. Asian Journal of Pharmaceutical and Clinical Research. 2020 Aug 7;13(10):1-6. [Link]

Sources

- 1. Pharmacology of the new H1-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Setastine - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

Setastine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Setastine hydrochloride, a second-generation antihistamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies pertinent to this active pharmaceutical ingredient (API). The content herein is structured to offer not just data, but a cohesive understanding of the scientific principles and practical considerations surrounding this compound.

Introduction to this compound

Setastine is a selective histamine H1-receptor antagonist with a chemical structure that confers high potency and a favorable safety profile, characterized by negligible sedative side effects.[1] Its hydrochloride salt is the commonly used form in pharmaceutical preparations. This guide will elucidate the key characteristics of this compound, providing a foundational understanding for its application in research and development.

Chemical Structure and Identification:

-

IUPAC Name: 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane hydrochloride[2]

-

Molecular Formula: C₂₂H₂₉Cl₂NO[4]

-

Molecular Weight: 394.38 g/mol

The molecule possesses a chiral center, and the commercially available form is a racemic mixture.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an API is fundamental for formulation development, analytical method development, and predicting its pharmacokinetic behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉Cl₂NO | [4] |

| Molecular Weight | 394.38 g/mol | |

| Appearance | Solid powder | [5] |

| Boiling Point (Predicted) | 447.2 ± 35.0 °C | [2] |

| pKa (Predicted) | 8.87 ± 0.20 | [2] |

| Solubility | Soluble in DMSO and ethanol; solubility in water has not been quantitatively reported. | [6][7] |

| Storage | Should be stored in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years). | [3][5] |

Pharmacological Profile

Mechanism of Action

This compound is a potent and highly selective histamine H1 receptor antagonist.[1] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cells. This interaction triggers the characteristic symptoms of allergy, such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.

Setastine acts as an inverse agonist, competitively binding to the H1 receptor and stabilizing it in its inactive conformation. This prevents histamine from binding and initiating the downstream signaling cascade, thereby mitigating the symptoms of an allergic reaction. A key advantage of second-generation antihistamines like Setastine is their limited ability to cross the blood-brain barrier, resulting in a significantly lower incidence of sedative effects compared to first-generation agents.[1][2]

Caption: Mechanism of action of this compound as an H1 receptor antagonist.

Pharmacokinetics

Setastine is reported to have a long-lasting antihistaminic effect of up to 16 hours and is effective upon oral administration.[1] A significant pharmacokinetic advantage of Setastine is its poor penetration of the blood-brain barrier, which contributes to its non-sedative profile.[2]

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process. The following is a representative protocol based on established chemical principles and analogous syntheses.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 1-(4-chlorophenyl)-1-phenylethan-1-ol

-

To a solution of 4-chlorobenzophenone in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a Grignard reagent such as methylmagnesium bromide dropwise at a controlled temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

Step 2: Synthesis of 1-(2-chloroethoxy)-1-(4-chlorophenyl)-1-phenylethane

-

Dissolve the alcohol from Step 1 in a suitable solvent (e.g., toluene).

-

Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an aqueous solution of a strong base (e.g., 50% sodium hydroxide).

-

Add 1-bromo-2-chloroethane and heat the mixture with vigorous stirring.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, separate the layers, and wash the organic layer with water.

-

Dry the organic phase and concentrate under reduced pressure.

Step 3: Synthesis of Setastine

-

To a solution of the product from Step 2 in a suitable solvent (e.g., acetonitrile), add hexamethyleneimine (azepane) and a non-nucleophilic base (e.g., potassium carbonate).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Formation of this compound

-

Dissolve the purified Setastine base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Caption: A simplified workflow for the synthesis of this compound.

Analytical Methodologies

Robust analytical methods are crucial for ensuring the quality, purity, and potency of this compound. The following are representative protocols for the analysis of this API.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of second-generation antihistamines and should be validated for its intended use.[8][9][10][11]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve adequate separation. A common starting point is a 60:40 or 50:50 (v/v) ratio of buffer to organic solvent.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV spectrophotometric scan; a wavelength around 230 nm is a reasonable starting point based on the chromophores present in the molecule.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.

-

Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

Validation Parameters (as per ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: Signals for the phenyl and chlorophenyl groups would be expected in the range of 7.0-7.5 ppm.

-

Azepane Ring Protons: Methylene protons of the azepane ring would likely appear as complex multiplets in the range of 1.5-3.0 ppm.

-

Aliphatic Chain Protons: The methylene protons of the ethyl ether linkage would be expected in the range of 2.5-4.0 ppm.

-

Methyl Protons: The singlet for the methyl group attached to the chiral carbon would appear in the upfield region, likely around 1.5-2.0 ppm.

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Carbons: Signals for the phenyl and chlorophenyl groups would be expected in the range of 120-150 ppm.

-

Azepane Ring Carbons: Methylene carbons of the azepane ring would likely appear in the range of 25-60 ppm.

-

Aliphatic Chain Carbons: The methylene carbons of the ethyl ether linkage would be expected in the range of 60-70 ppm.

-

Chiral Carbon: The quaternary carbon of the chiral center would likely appear in the range of 75-85 ppm.

-

Methyl Carbon: The methyl carbon would appear in the upfield region, likely around 20-30 ppm.

-

Experimental Protocol:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

Clinical Applications and Safety Profile

Therapeutic Indications

This compound is indicated for the symptomatic treatment of allergic conditions, including:

-

Allergic Rhinitis (hay fever)[2]

-

Chronic Urticaria (hives)

Safety and Tolerability

Setastine is generally well-tolerated. As a second-generation antihistamine, it has a significantly reduced tendency to cause sedation or anticholinergic side effects (e.g., dry mouth, blurred vision) compared to older antihistamines.[1] However, as with any medication, some individuals may experience adverse effects. It is crucial for drug development professionals to conduct thorough safety and toxicity studies in accordance with regulatory guidelines.

Conclusion

This compound is a valuable second-generation antihistamine with a well-defined chemical structure and pharmacological profile. Its high selectivity for the H1 receptor and limited penetration of the central nervous system make it an effective and well-tolerated option for the management of allergic rhinitis and urticaria. This technical guide has provided a comprehensive overview of its chemical and physical properties, mechanism of action, synthesis, and analytical methodologies to support further research and development in the pharmaceutical field.

References

-

Wikipedia. (2025, December 25). Setastine. Retrieved January 2, 2026, from [Link]

- Arayne, M. S., Sultana, N., & Zuberi, M. H. (2016). Development, Validation and Application of RP-HPLC Method: Simultaneous Determination of Antihistamine and Preservatives with Paracetamol in Liquid Formulations and Human Serum.

-

PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US9434705B2 - L-setastine hydrochloride and preparation method thereof.

- Porszász, J., Varga, F., Porszász, K. G., Szolcsányi, J., Barthó, L., Petöcz, L., & Kápolnai, L. (1990). Pharmacology of the new H1-receptor antagonist this compound. Arzneimittel-Forschung, 40(12), 1340–1345.

- Khan, G. A., Dogar, M. R., & Khan, S. A. (2010). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 9(4), 363–371.

- Chaudhari, V., & Ubale, M. (2012). A Validated Stability-Indicating HPLC Assay Method for Cetrizine HCl in Bulk Drug. International Journal of Applied and Pharmaceutical-Biological Chemistry, 1(3), 356-363.

-

ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved January 2, 2026, from [Link]

- Patel, J., et al. (2013). RP-HPLC Method Development and Validation for Betahistine Hydrochloride Controlled Release Tablets. International Journal of ChemTech Research, 5(5), 2349-2355.

-

ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Repurposing Bilastine antihistamine drug as an anti-cancer metallic drug: Synthesis and Single crystal. Retrieved January 2, 2026, from [Link]

-

By compound. (n.d.). Retrieved January 2, 2026, from [Link]

-

PubMed Central. (2018, February 27). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved January 2, 2026, from [Link]

Sources

- 1. Pharmacology of the new H1-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Setastine | 64294-95-7 [amp.chemicalbook.com]

- 3. Setastine | TargetMol [targetmol.com]

- 4. This compound | C22H29Cl2NO | CID 44183616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. By compound [wahoo.cns.umass.edu]

- 8. Development, Validation and Application of RP-HPLC Method: Simultaneous Determination of Antihistamine and Preservatives with Paracetamol in Liquid Formulations and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcpa.in [ijcpa.in]

- 11. pharmacyjournal.org [pharmacyjournal.org]

Discovery and synthesis pathway of Setastine hydrochloride

An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of Setastine Hydrochloride

Introduction: A Second-Generation Antihistamine

This compound is a second-generation antihistamine valued for its efficacy in managing allergic conditions such as allergic rhinitis and chronic urticaria.[1][2] Marketed under trade names like Loderix and Setastine, it represents a significant advancement over first-generation antihistamines due to a pharmacological profile that minimizes sedative effects.[1][3] Chemically identified as N-(1-phenyl-1-[4-chlorophenyl])-ethoxy-ethylene-perhydroazepine hydrochloride, its development was driven by the need for potent H1 receptor antagonism without the central nervous system depression common to its predecessors.[3] This guide provides a detailed exploration of its mechanism of action, a plausible synthesis pathway based on its molecular structure, and the analytical methodologies crucial for its characterization and quality control.

Pharmacological Profile and Mechanism of Action

Setastine's therapeutic effect is rooted in its function as a potent and highly selective antagonist of the histamine H1 receptor.[2][3] During an allergic response, mast cells and basophils release histamine, which then binds to H1 receptors on various cells.[1][4] This interaction triggers the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[4][5]

This compound competitively blocks histamine from binding to these H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[1][4] A key differentiator for Setastine and other second-generation antihistamines is its high selectivity for peripheral H1 receptors and its limited ability to cross the blood-brain barrier.[1][2][3] This selectivity is the primary reason for its significantly weaker central nervous system (CNS) depressant activity and reduced sedative effects compared to first-generation agents.[1][3]

Some research also suggests that Setastine may possess anti-inflammatory properties, potentially by stabilizing mast cells and inhibiting the release of other inflammatory mediators, which would further contribute to its clinical efficacy.[1][4]

The drug is administered orally and exhibits a rapid onset of action, with patients typically experiencing symptom relief within one to two hours.[1][4] Its effects are long-lasting, persisting for up to 24 hours, which allows for convenient once-daily dosing in many cases.[1][3]

Pharmacological Data Summary

| Property | Description | Source(s) |

| Drug Class | Second-Generation Antihistamine | [1] |

| Primary Target | Histamine H1 Receptor (Antagonist) | [1][2][3][4] |

| Selectivity | High selectivity for peripheral H1 receptors; poor CNS penetration. | [1][2][3] |

| Therapeutic Use | Allergic rhinitis, chronic urticaria | [1][2] |

| Administration | Oral (tablets or syrup) | [1] |

| Onset of Action | 1-2 hours | [1] |

| Duration of Action | Up to 24 hours | [1][3] |

| Side Effects | Mildly sedating compared to first-generation antihistamines. | [2] |

Mechanism of Action Diagram

Caption: Mechanism of Setastine HCl as an H1 receptor antagonist.

Synthesis Pathway of this compound

While detailed, step-by-step synthetic routes for many established pharmaceuticals are often proprietary, a plausible and chemically sound pathway for Setastine can be constructed based on its molecular structure and common organic synthesis reactions used for analogous compounds like Cetirizine.[5][6]

Plausible Retrosynthetic Analysis

The core structure of Setastine consists of a diaryl-ethoxy moiety linked to an azepane ring via an ethyl chain. A logical synthesis would involve the sequential construction of these components.

-

Final Step: Formation of the hydrochloride salt from the free base.

-

Key C-N Bond Formation: Nucleophilic substitution of a halo-ethyl intermediate with azepane.

-

Ether Linkage Formation: Williamson ether synthesis between a diaryl-ethanol and a halo-ethyl group.

-

Diaryl-Ethanol Core: Grignard reaction to create the tertiary alcohol.

Proposed Synthesis Workflow

Caption: Plausible four-step synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Crystal Form F

While the complete synthesis is not publicly detailed, a patented method describes the preparation of a specific, stable crystalline form (Form F) from the raw material.[7] This protocol is crucial for ensuring consistent physical properties of the final active pharmaceutical ingredient (API).

Objective: To prepare the stable crystalline Form F of this compound.

Materials:

-

This compound (raw material)

-

Acetone

-

Purified water

-

Ethanol

Methodology (Variant A: Acetone/Water Recrystallization):

-

Weigh 1.0 g of this compound raw material and place it into a round-bottom flask.

-

Add 5-10 mL of a 50% acetone-water solution.

-

Stir the mixture and heat to reflux for 10 minutes. The reflux temperature should not exceed 60°C.

-

After dissolution, cool the solution slowly to below 10°C to induce crystallization.

-

Maintain the temperature below 10°C for a minimum of 10 hours to ensure complete crystallization.

-

Separate the resulting solid by suction filtration.

-

Dry the solid product under reduced pressure (vacuum < 100 Pa) at a temperature between 40°C and 60°C for over 20 hours.

-

The dried solid is then pulverized to obtain a uniform powder of this compound Crystal Form F.[7]

Methodology (Variant B: Ethanol/Water Recrystallization):

-

Weigh 1.0 g of this compound raw material.

-

Add 5-10 mL of a 50% ethanol-water solution.

-

Stir the mixture in a water bath at a temperature not exceeding 60°C until fully dissolved.

-

Follow steps 4 through 8 from Variant A to crystallize, filter, dry, and pulverize the product.[7]

Analytical Characterization and Quality Control

Ensuring the purity, identity, and stability of this compound is paramount. A suite of analytical techniques is employed for this purpose, analogous to those used for other antihistamines.[8][9]

General Analytical Workflow

Caption: Standard analytical workflow for Setastine HCl characterization.

Key Analytical Techniques

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone technique for determining the potency (assay) and purity of Setastine HCl. A typical method would involve a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidified aqueous buffer.[8][10] UV detection is used to quantify Setastine and any potential impurities or degradation products.[8]

-

UV-Visible Spectrophotometry: A simpler, cost-effective method for quantifying the drug in formulations.[11][12] It can be used directly or after a derivatization reaction to enhance sensitivity and selectivity.[11]

-

X-Ray Diffraction (XRD): Essential for identifying the specific crystalline form of the drug, such as the Form F described in the patent.[7] This is critical as different polymorphs can have different stability and bioavailability.

-

Differential Scanning Calorimetry (DSC): This technique measures the thermal properties of the sample, such as its melting point and heat of fusion. It is used alongside XRD to confirm the polymorphic form and assess thermal stability.[7]

Conclusion

This compound stands as an effective and well-tolerated second-generation antihistamine. Its clinical success is a direct result of its pharmacological design: a selective, potent antagonist of peripheral H1 receptors with minimal CNS side effects. While its exact commercial synthesis route remains proprietary, a chemically sound pathway can be proposed, highlighting standard, scalable organic chemistry transformations. The robust analytical methods available ensure that the final drug product meets the highest standards of purity, stability, and quality, making this compound a reliable therapeutic option for the management of allergic disorders.

References

- Patsnap Synapse. (2024).

- Porszász J, Varga F, Porszász KG, et al. (1990). Pharmacology of the new H1-receptor antagonist this compound. Arzneimittelforschung, 40(12):1340-5.

- Patsnap Synapse. (2024). What is the mechanism of this compound?

- Wikipedia. (2025). Setastine.

- MedKoo Biosciences. Setastine | CAS#64294-95-7.

- Patsnap.

- Al-Abri, Z., et al. (2025). Antihistamines.

- Guidechem. This compound 59767-13-4 wiki.

- WIPO Patentscope. (2013).

- PubChem. This compound.

- Google Patents. (2016).

- El-Didamony, A. M. (2011).

- da Silva, A. C. S., et al. (2019). Green Analytical Methods for the Separation of Seven Antihistamines.

- ResearchGate. (2024).

- ResearchGate. Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review.

- Dehghan, M. H. G., & Sudha, T. (n.d.). Spectrophotometric estimation of betahistine hydrochloride in tablet formulations.

- International Journal of Pharmacy and Pharmaceutical Science.

- IJRASET. A Review on RP-HPLC Method Development and Validation of Bilastine and Montelukast in Bulk and its Dosage Form.

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Setastine - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of the new H1-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound crystal form F and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on RP-HPLC Method Development and Validation of Bilastine and Montelukast in Bulk and its Dosage Form [ijraset.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Spectrophotometric estimation of betahistine hydrochloride in tablet formulations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Affinity of Setastine Hydrochloride: A Technical Guide

<

Abstract

Setastine hydrochloride is a potent and selective histamine H1 receptor antagonist with a distinct pharmacological profile characterized by its non-sedative properties.[1][2] This technical guide provides an in-depth analysis of the in vitro receptor binding affinity of this compound. We will explore the fundamental principles of receptor binding assays, present detailed methodologies for determining binding constants, and discuss the signaling pathways associated with the histamine H1 receptor. Furthermore, this guide will contextualize the binding affinity data of Setastine within a broader pharmacological framework by examining its selectivity against other G protein-coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Setastine's molecular interactions and the experimental techniques used to elucidate them.

Introduction: The Significance of Receptor Binding Affinity

In drug discovery and development, the affinity of a ligand for its receptor is a critical parameter that dictates its potency and potential for therapeutic efficacy. Binding affinity is a measure of the strength of the interaction between a single biomolecule (e.g., a drug) and its binding partner (e.g., a receptor). It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value signifies a higher binding affinity.

This compound is a second-generation antihistamine that exerts its therapeutic effects by acting as an antagonist at the histamine H1 receptor.[1] Unlike first-generation antihistamines, Setastine exhibits a significantly weaker affinity for central nervous system (CNS) H1 receptors, which is believed to contribute to its non-sedative profile.[1] Understanding the precise in vitro binding characteristics of Setastine is paramount for rational drug design and for predicting its clinical performance.

The Histamine H1 Receptor: Structure and Signaling

The histamine H1 receptor is a member of the rhodopsin-like G protein-coupled receptor (GPCR) superfamily.[3] These receptors are characterized by seven transmembrane helices that span the cell membrane.[4] The binding of an agonist, such as histamine, to the H1 receptor induces a conformational change that activates an intracellular G-protein, specifically Gq.[3][5]

Activation of Gq initiates a downstream signaling cascade by stimulating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.[3][5][6] Antihistamines like Setastine act as inverse agonists, binding to the H1 receptor to stabilize its inactive conformation and prevent this signaling cascade.[7]

Caption: Histamine H1 Receptor Signaling Pathway.

Determining Binding Affinity: Methodologies and Protocols

The in vitro binding affinity of this compound is primarily determined using radioligand binding assays. These assays are a cornerstone of pharmacology, allowing for the direct measurement of ligand-receptor interactions.[8][9]

Principle of Radioligand Binding Assays

Radioligand binding assays involve the use of a radiolabeled ligand (a "hot" ligand) that has a high affinity and specificity for the receptor of interest. The assay measures the ability of an unlabeled compound (a "cold" ligand), such as Setastine, to compete with the radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand is the IC50 value.

Experimental Workflow

Caption: Experimental Workflow for a Radioligand Binding Assay.

Detailed Protocol: Competition Binding Assay for Histamine H1 Receptor

This protocol outlines a typical competition binding assay to determine the affinity of this compound for the histamine H1 receptor.[10][11]

Materials:

-

Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[8][12][13]

-

Radioligand: [³H]mepyramine (a commonly used H1 antagonist radioligand).[1][8][12]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[11]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

-

96-well plates and Glass fiber filters (GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a suitable buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]

-

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, [³H]mepyramine, and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, [³H]mepyramine, and a saturating concentration of the non-specific binding control.

-

Competition Binding: Membrane preparation, [³H]mepyramine, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

-

Filtration:

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]

-

Data Analysis: From IC50 to Ki

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Calculate the Inhibition Constant (Ki):

-

The IC50 value is dependent on the concentration of the radioligand used in the assay.[14][15] To determine the intrinsic affinity of the drug for the receptor, the Ki value is calculated using the Cheng-Prusoff equation :[14][16]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

Ki: Inhibition constant for the test compound (Setastine).

-

IC50: Concentration of the test compound that inhibits 50% of specific radioligand binding.

-

[L]: Concentration of the radioligand ([³H]mepyramine) used in the assay.

-

Kd: Dissociation constant of the radioligand for the receptor.

-

-

The Cheng-Prusoff equation is valid for competitive inhibition at a single binding site.[16][17]

-

Binding Affinity and Selectivity Profile of this compound

The binding affinity of this compound for the histamine H1 receptor is a key determinant of its pharmacological activity.

Affinity for the Histamine H1 Receptor

Receptor Selectivity Profile

A crucial aspect of a drug's safety and efficacy is its selectivity for the intended target receptor over other receptors. Off-target binding can lead to undesirable side effects. This compound has been shown to be highly selective for the H1 receptor.[2]

Table 1: Selectivity Profile of this compound

| Receptor Family | Receptor Subtype | Binding Affinity/Activity | Reference |

| Histaminergic | H1 | High Affinity Antagonist | [1] |

| Serotonergic | - | No significant antiserotonin effect detected | [1] |

| Cholinergic (Muscarinic) | - | No significant anticholinergic effect detected | [1] |

| Adrenergic | - | No significant antiadrenergic effect detected | [1] |

This table is based on available pharmacological data. A comprehensive radioligand binding screen against a broad panel of receptors would provide more detailed quantitative Ki values.

The high selectivity of Setastine for the H1 receptor is a significant advantage, as it minimizes the potential for side effects commonly associated with less selective antihistamines, such as the anticholinergic effects (e.g., dry mouth, blurred vision) caused by binding to muscarinic receptors.[18][19]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the in vitro receptor binding affinity of this compound. The methodologies detailed herein, particularly radioligand binding assays, are fundamental to characterizing the molecular interactions of this potent and selective H1 antagonist. The high affinity and selectivity of Setastine for the histamine H1 receptor underscore its well-defined mechanism of action and favorable safety profile.

Future research could focus on conducting a comprehensive binding screen of Setastine against a wide array of GPCRs to further quantify its selectivity profile with precise Ki values. Additionally, exploring the kinetics of Setastine binding (association and dissociation rates) could provide deeper insights into its duration of action at the molecular level.[13][20] Such studies will continue to refine our understanding of this important therapeutic agent and guide the development of future generations of antihistamines.

References

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

-

Schematic presentation of the signaling pathway involved in... ResearchGate. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

-

Model of the H1-histamine receptor. A) The structure of the... ResearchGate. [Link]

-

Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator. [Link]

-

determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

-

A, Diagram of a histamine H1-receptor in a membrane showing the 7... ResearchGate. [Link]

-

Pharmacology of the new H1-receptor antagonist this compound. PubMed. [Link]

-

H1 (Histamine) Receptors Mnemonic for USMLE. Pixorize. [Link]

-

Histamine H1 receptor. Wikipedia. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]

-

Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. PMC - NIH. [Link]

-

Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. [Link]

-

Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

-

Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. PMC - PubMed Central. [Link]

-

Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]

-

Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy. PMC - PubMed Central. [Link]

-

In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. IOVS. [Link]

-

specificity of drugs and absence of cooperative interactions between adrenergic and serotonergic receptor binding sites. PubMed. [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. PubMed. [Link]

-

Assessment of receptor affinities of ophthalmic and systemic agents in dry eye disease. [Link]

-

Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. [Link]

-

In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. PubMed. [Link]

Sources

- 1. Pharmacology of the new H1-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 15. youtube.com [youtube.com]

- 16. punnettsquare.org [punnettsquare.org]

- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Metabolism and Excretion Pathways of Setastine Hydrochloride in Rodents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate and excretion pathways of the second-generation antihistamine, setastine hydrochloride, in rodent models. While specific metabolic data for setastine is not extensively published, this document outlines the established principles and detailed experimental workflows required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. By leveraging field-proven in vivo and in vitro methodologies, this guide explains the causality behind experimental choices and provides self-validating protocols. The metabolism of related second-generation antihistamines, such as loratadine and bilastine, is used to provide illustrative examples of potential biotransformation pathways. This guide is intended to serve as a complete reference for designing and executing robust preclinical metabolism and excretion studies.

Introduction to this compound and the Imperative of ADME Studies

This compound is a potent and selective histamine H1-receptor antagonist.[1] As a second-generation antihistamine, it is designed to offer therapeutic relief from allergic conditions with a reduced sedative effect compared to its predecessors, owing to its limited penetration of the blood-brain barrier.[2][3] The clinical efficacy and safety of any drug candidate, including setastine, are intrinsically linked to its ADME profile. A thorough understanding of how a compound is metabolized and eliminated from the body is critical for:

-

Predicting Pharmacokinetics: Determining bioavailability, half-life, and clearance, which inform dosing regimens.

-

Identifying Active or Toxic Metabolites: Understanding if the biotransformation process generates molecules with therapeutic or adverse effects.

-

Assessing Drug-Drug Interaction (DDI) Potential: Identifying the enzymes responsible for metabolism, particularly cytochrome P450 (CYP) isozymes, can predict interactions with co-administered drugs.[4]

-

Guiding Clinical Study Design: Data from rodent models provide foundational knowledge for human trials.

This guide will walk through the necessary steps to fully characterize the metabolism and excretion of setastine in a preclinical rodent setting.

Core Principles of Drug Biotransformation and Elimination

Drug metabolism is the process by which the body chemically modifies xenobiotics, primarily in the liver, to facilitate their elimination.[4] This process is typically divided into two phases:

-

Phase I Reactions: Introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, generally making it more polar. These are primarily oxidation, reduction, and hydrolysis reactions catalyzed by enzymes like the CYP450 superfamily.

-

Phase II Reactions: Involve the conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione), which dramatically increases water solubility and facilitates excretion.

Elimination is the removal of the drug and its metabolites from the body, primarily through two major routes:

-

Renal Excretion: Elimination via urine, a pathway for water-soluble compounds.

-

Biliary/Fecal Excretion: Elimination via bile into the feces, a common route for less water-soluble compounds and larger metabolites.

The following diagram illustrates the general workflow for investigating these pathways.

Caption: Workflow for Setastine Metabolism & Excretion Studies.

In Vivo Experimental Design: A Step-by-Step Protocol

The cornerstone of metabolism research is the in vivo study using a rodent model, typically the Sprague-Dawley or Wistar rat. The use of a radiolabeled version of the drug (e.g., with ¹⁴C) is the gold standard, as it allows for a complete mass balance assessment.

Protocol 1: Rodent Mass Balance and Excretion Pathway Study

Objective: To determine the routes and extent of excretion of setastine and its metabolites.

Materials:

-

¹⁴C-labeled this compound

-

Male Sprague-Dawley rats (n=3-5 per group)

-

Metabolism cages for separate collection of urine and feces

-

Scintillation counter and appropriate cocktails

-

Surgical tools for bile duct cannulation (for a separate cohort)

Procedure:

-

Acclimatization: House rats in metabolism cages for at least 48 hours prior to dosing to allow for adaptation.

-

Dosing: Administer a single oral (p.o.) or intravenous (i.v.) dose of ¹⁴C-setastine hydrochloride. The oral route is critical for assessing first-pass metabolism.

-

Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

-

Biliary Excretion (Separate Cohort): For a dedicated group of animals, perform bile duct cannulation surgery. After recovery, administer the dose and collect bile over specified time points.

-

Quantification: Homogenize fecal samples and take aliquots of urine and bile. Measure the total radioactivity in each sample using a scintillation counter.

-

Data Analysis: Calculate the cumulative percentage of the administered radioactive dose recovered in urine, feces, and bile over time. This provides a definitive mass balance.

Causality and Insights: This study design provides unequivocal data on the primary routes of elimination. For instance, in studies with the antihistamine loratadine in rats, radioactivity was predominantly eliminated in the feces.[5] For bilastine, another antihistamine, studies in bile-duct cannulated rats showed that a significant portion of the dose was excreted in feces and bile.[6] These findings highlight the importance of the biliary-fecal route for many second-generation antihistamines.

Metabolite Profiling and Identification

Once samples are collected, the next crucial step is to identify the chemical structures of the metabolites.

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To separate, detect, and structurally characterize setastine metabolites in biological matrices.

Materials:

-

Urine, plasma, and bile samples from the in vivo study.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials for sample cleanup.

Procedure:

-

Sample Preparation: Extract the drug and metabolites from the biological matrix (e.g., using SPE) to remove interfering endogenous components.

-

Chromatographic Separation: Inject the extracted sample into the LC system. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (both often containing 0.1% formic acid) to separate the parent drug from its various metabolites based on polarity.

-

Mass Spectrometry Analysis:

-

Full Scan (MS1): As compounds elute from the column, acquire full scan mass spectra to detect the parent drug and potential metabolites. Metabolites are initially identified by their predicted mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

-

Tandem MS (MS/MS or MS2): Fragment the ions of the parent drug and each potential metabolite to obtain characteristic fragmentation patterns.

-

-

Structure Elucidation: Compare the fragmentation pattern of a metabolite to that of the parent drug. The loss of a certain mass or the retention of a specific fragment can reveal the site of metabolic modification. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm elemental compositions.

Expected Biotransformations: For antihistamines, common metabolic pathways include:

-

Oxidation: Hydroxylation on aromatic or aliphatic rings.

-

N-dealkylation: Removal of alkyl groups from nitrogen atoms.

-

Glucuronidation: Conjugation with glucuronic acid, a major Phase II pathway.

For example, the metabolism of loratadine in rats involves decarboethoxylation to form desloratadine, which then undergoes oxidation and glucuronidation.[5]

The following diagram illustrates a hypothetical metabolic pathway for setastine based on common transformations.

Caption: Hypothetical Metabolic Pathway of Setastine.

In Vitro Studies: Mechanistic Insights

In vitro assays using liver fractions are essential for corroborating in vivo findings and for identifying the specific enzymes involved in metabolism.

Protocol 3: Metabolic Stability and Reaction Phenotyping with Liver Microsomes

Objective: To determine the metabolic stability of setastine and identify the specific CYP450 isozymes responsible for its metabolism.

Materials:

-

Pooled liver microsomes from the rodent species of interest (e.g., rat).

-

NADPH (cofactor for CYP450 enzymes).

-

This compound.

-

Specific chemical inhibitors or recombinant human CYP enzymes.

-

LC-MS/MS system for analysis.

Procedure:

-

Metabolic Stability Assay:

-

Incubate setastine at a low concentration (e.g., 1 µM) with liver microsomes and NADPH in a temperature-controlled environment (37°C).

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction (e.g., with cold acetonitrile) and analyze the remaining concentration of setastine using LC-MS/MS.

-

The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

-

-

Reaction Phenotyping:

-

Incubate setastine with liver microsomes in the presence and absence of specific CYP isozyme inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

-

Alternatively, incubate setastine with individual recombinant CYP enzymes to directly identify which ones can metabolize the drug.

-

Data Presentation and Interpretation:

The results of these studies can be effectively summarized in tables for clear comparison.

Table 1: Mass Balance of ¹⁴C-Setastine in Sprague-Dawley Rats (Hypothetical Data)

| Excretion Route | % of Administered Dose (0-96h) |

| Urine | 15.5% |

| Feces | 82.3% |

| Total Recovery | 97.8% |

Table 2: Major Metabolites of Setastine Identified in Rat Plasma (Hypothetical Data)

| Metabolite | Proposed Biotransformation | Relative Abundance (%) |

| M1 | Hydroxylation of phenyl ring | 35 |

| M2 | N-dealkylation | 22 |

| M3 | Setastine-O-glucuronide | 18 |

| Parent Setastine | - | 15 |

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's metabolism and excretion in rodents. By integrating in vivo mass balance studies, advanced analytical metabolite identification, and in vitro mechanistic assays, researchers can build a complete ADME profile. This profile is indispensable for progressing a drug candidate through preclinical development, ensuring a deep understanding of its pharmacological behavior, and anticipating its performance and safety in human subjects. While specific data on setastine is sparse, the methodologies detailed herein are universally applicable and will yield the critical data required by regulatory agencies and for informed drug development decisions.

References

-

Setastine - Wikipedia. (n.d.). Retrieved from [Link]

-

Setastine. (n.d.). PubChem. Retrieved from [Link]

- The metabolic profile of second-generation antihistamines. (2000). Allergy, 55 Suppl 60, 46-52.

-

What is this compound used for? (2024). Patsnap Synapse. Retrieved from [Link]

- Porszász, J., Varga, F., Porszász, K. G., Szolcsányi, J., Barthó, L., Petöcz, L., & Kápolnai, L. (1990). Pharmacology of the new H1-receptor antagonist this compound. Arzneimittel-Forschung, 40(12), 1340–1345.

-

An overview of bilastine metabolism during preclinical investigations. (n.d.). Semantic Scholar. Retrieved from [Link]

- Ramanathan, R., et al. (2005). Metabolism and excretion of loratadine in male and female mice, rats and monkeys. Xenobiotica, 35(8), 793-817.

-

Second-Generation Antihistamines. (2016). ResearchGate. Retrieved from [Link]

- Shigemoto, Y., et al. (2004). Effects of second-generation histamine H1 receptor antagonists on the sleep-wakefulness cycle in rats. European Journal of Pharmacology, 494(2-3), 161-165.

-

The Disposition, Metabolism and Elimination in Rats of Bilastine, a Potent, Selective H1 Receptor Antagonist. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Pharmacology of the new H1-receptor antagonist this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Setastine - Wikipedia [en.wikipedia.org]

- 3. Setastine [medbox.iiab.me]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Setastine Hydrochloride: A Physicochemical Analysis of Lipophilicity and Blood-Brain Barrier Permeability

Abstract: This technical guide provides a comprehensive analysis of Setastine hydrochloride, a second-generation H1-receptor antagonist, focusing on the critical physicochemical properties of lipophilicity and its subsequent influence on blood-brain barrier (BBB) permeability. For antihistamines, the degree of central nervous system (CNS) penetration is a key determinant of their sedative properties. This document synthesizes theoretical principles with established in vitro and in vivo experimental data to elucidate the molecular characteristics that govern Setastine's interaction with the BBB. We delve into the significance of LogP and LogD, the role of efflux transporters like P-glycoprotein, and present standardized methodologies for assessing BBB permeability. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that define the clinical profile of second-generation antihistamines.

Introduction: The Clinical Significance of Blood-Brain Barrier Permeability for Antihistamines

The Evolution of Antihistamines: From Sedative to Non-Sedative Agents

The development of antihistamines has been marked by a significant evolution in selectivity and safety profiles. First-generation antihistamines, such as diphenhydramine and chlorpheniramine, are known for their sedative effects due to their ability to readily cross the blood-brain barrier and interact with H1 receptors in the central nervous system.[1] In contrast, second-generation antihistamines were designed to minimize CNS side effects, offering relief from allergic symptoms without inducing drowsiness.[1][2] this compound belongs to this latter class of drugs.[3][4]

The Blood-Brain Barrier (BBB): A Gatekeeper for the Central Nervous System

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[5] The BBB's integrity is crucial for protecting the brain from pathogens and toxins. For systemically administered drugs, the ability to penetrate the BBB is a critical factor determining their CNS activity.

This compound: A Second-Generation Antihistamine

This compound is a potent and selective H1-receptor antagonist used in the treatment of allergic conditions such as rhinitis.[3][4] A key characteristic of Setastine is its reported low propensity to cause sedation, which is attributed to its limited penetration of the blood-brain barrier.[3][4] Understanding the physicochemical basis for this property is essential for the rational design of future CNS-sparing drugs.

Objective of this Guide

This guide aims to provide a detailed technical overview of the relationship between the lipophilicity of this compound and its permeability across the blood-brain barrier. We will explore the theoretical underpinnings of these properties, review available data for Setastine, and describe the experimental methodologies used to assess BBB penetration.

Theoretical Framework: Lipophilicity and its Influence on Drug Disposition

Defining Lipophilicity: The Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical parameter in drug discovery. It is most commonly quantified by the partition coefficient (P), which measures the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. The logarithmic form, LogP, is more commonly used.

For ionizable molecules like Setastine, the distribution coefficient (LogD) is a more physiologically relevant measure. LogD takes into account the ionization state of the molecule at a specific pH, reflecting the distribution of both the ionized and unionized forms between the two phases.

The Role of Lipophilicity in Drug Absorption, Distribution, Metabolism, and Excretion (ADME)

Lipophilicity significantly influences all aspects of a drug's ADME profile. A moderate degree of lipophilicity is generally required for good oral absorption and membrane permeability. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Lipophilicity and BBB Permeability: A Double-Edged Sword

A certain level of lipophilicity is necessary for a drug to passively diffuse across the lipid-rich membranes of the BBB. However, a simple correlation between high lipophilicity and high BBB penetration is an oversimplification. Other factors, including molecular size, hydrogen bonding capacity, and interaction with efflux transporters, play crucial roles.

Physicochemical Profile of this compound

Chemical Structure and Ionization (pKa)

This compound is the hydrochloride salt of Setastine. The presence of an ionizable amine group in its structure means that its charge state is pH-dependent. The pKa of this group is a key determinant of the LogD at physiological pH (7.4).

Experimentally Determined and Predicted Lipophilicity of Setastine

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy]ethyl]azepane;hydrochloride | [3] |

| Molecular Formula | C22H29Cl2NO | [6] |

| Molar Mass | 394.38 g/mol | [7] |

| CAS Number | 59767-13-4 | [3] |

Comparative Analysis with First and Second-Generation Antihistamines

First-generation antihistamines generally exhibit higher lipophilicity, facilitating their entry into the CNS. In contrast, many second-generation antihistamines are more polar and are often substrates for efflux transporters at the BBB, further limiting their brain penetration.[8][9]

Methodologies for Assessing Blood-Brain Barrier Permeability

A multi-tiered approach involving in silico, in vitro, and in vivo models is typically employed to evaluate the BBB permeability of a drug candidate.

In Silico and Theoretical Models

-

Quantitative Structure-Activity Relationship (QSAR) Models: These computational models use the physicochemical properties of a series of compounds to predict their biological activity, including BBB permeability.

-

Lipinski's Rule of Five: This rule provides a set of guidelines for predicting the oral bioavailability of a drug. While not a direct predictor of BBB penetration, adherence to these rules often correlates with favorable drug-like properties.

In Vitro Models

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.[10][11] A lipid-infused artificial membrane separates a donor and an acceptor compartment.[10] The rate of diffusion of the compound across this membrane provides an estimate of its passive permeability. The PAMPA-BBB variant uses a lipid composition that mimics the brain's endothelial cell membrane.[10][11]

-

Preparation of Reagents:

-

Prepare a solution of the test compound (e.g., this compound) in a suitable buffer at a known concentration.

-

Use a commercially available or in-house prepared lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent.[12]

-

-

Plate Preparation:

-

Coat the filter of a 96-well donor plate with the lipid solution.

-

Add buffer to the wells of a 96-well acceptor plate.

-

-

Assay Procedure:

-

Add the test compound solution to the donor plate wells.

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

-

-

Sample Analysis:

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

-

Calculation of Permeability:

-